molecular formula C17H17FN2O2S2 B2577041 2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868216-84-6

2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B2577041
CAS No.: 868216-84-6
M. Wt: 364.45
InChI Key: TZJYHTKLKZHAPO-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a tosyl group, and a dihydroimidazole ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia or primary amines.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced imidazole derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in downstream signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole
  • 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole

Uniqueness

2-((4-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tosyl group enhances its solubility and stability, while the fluorobenzyl group contributes to its ability to interact with biological targets.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJYHTKLKZHAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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